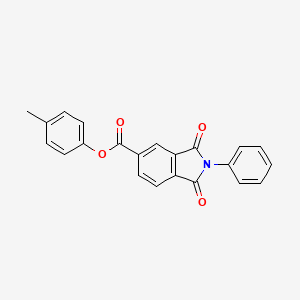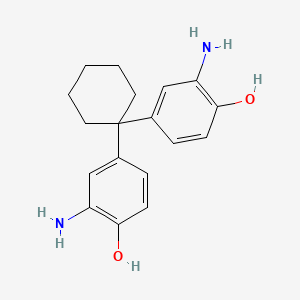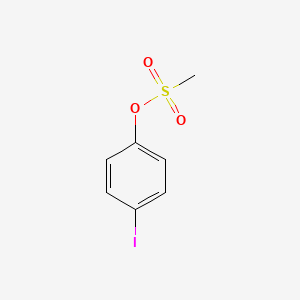
1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is a derivative of glucose, specifically a modified glucopyranose. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions, and a propanoylamino group at the 2 position. It is commonly used in various chemical and biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose typically involves the acetylation of a glucopyranose derivative The process begins with the protection of hydroxyl groups using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the propanoylamino group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl and propanoylamino groups play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Similar in structure but with an amino group instead of a propanoylamino group.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated glucopyranose derivative with an acetamido group.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Lacks the propanoylamino group, making it less reactive in certain contexts.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is unique due to the presence of the propanoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with enzymes or other biomolecules are required .
Properties
Molecular Formula |
C17H25NO10 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[3,4,6-triacetyloxy-5-(propanoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H25NO10/c1-6-13(23)18-14-16(26-10(4)21)15(25-9(3)20)12(7-24-8(2)19)28-17(14)27-11(5)22/h12,14-17H,6-7H2,1-5H3,(H,18,23) |
InChI Key |
CREWSAARWKDFND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)



![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)


![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)


![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)

![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)
